molecular formula C21H20O5 B2384485 (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 620547-37-7

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No. B2384485
CAS RN: 620547-37-7
M. Wt: 352.386
InChI Key: CLRPBDPWRNGRBW-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, commonly known as DMBO, is a natural compound that has been extensively studied for its various biological properties. It is a member of the benzofuran family and is found in several plants, including the roots of the Chinese medicinal herb, Millettia pachycarpa.

Mechanism of Action

DMBO exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DMBO has been shown to possess several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, it has been found to possess neuroprotective properties and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMBO has several advantages as a research tool. It is a natural compound that is readily available and relatively inexpensive. It has been extensively studied and its biological properties are well characterized. However, there are also limitations to its use. DMBO has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on DMBO. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for the development of novel derivatives of DMBO that may possess improved biological properties.

Synthesis Methods

The synthesis of DMBO involves the condensation of 2,3-dimethoxybenzaldehyde and 2-methylallyl alcohol in the presence of a Lewis acid catalyst. The reaction proceeds via a Knoevenagel condensation mechanism and yields DMBO as a yellow crystalline solid.

Scientific Research Applications

DMBO has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-15-8-9-16-18(11-15)26-19(20(16)22)10-14-6-5-7-17(23-3)21(14)24-4/h5-11H,1,12H2,2-4H3/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRPBDPWRNGRBW-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

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